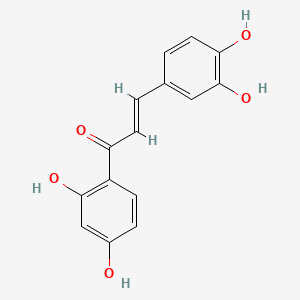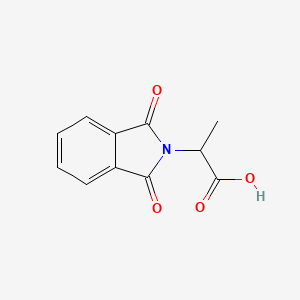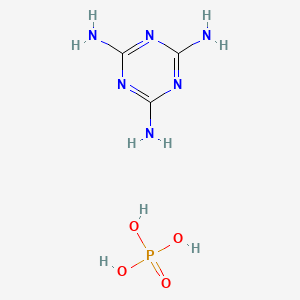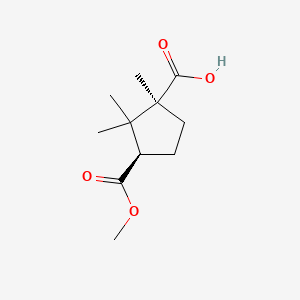
盐酸3-(氯甲基)喹啉
描述
3-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N . It has a molecular weight of 214.09 and 177.63 . The compound is in solid form .
Synthesis Analysis
Quinolines can be synthesized from α,β-unsaturated aldehydes . This process involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . The synthesis of quinolines has been summarized for the first time, highlighting the advances in this area over the past 15 years .Molecular Structure Analysis
The InChI code for 3-(Chloromethyl)quinoline is 1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Quinolines can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules. Examples of these transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
3-(Chloromethyl)quinoline hydrochloride is a light cream powder . It has a melting point range of 183 - 187 °C / 361.4 - 368.6 °F .科学研究应用
Synthesis of Quinazolinone and Quinazoline Derivatives
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Anticancer Activity
Quinazolines and quinazolinones have been found to exhibit anticancer activity . For instance, inhibitors such as 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-41(H)-one have shown cytotoxic effects on MCF-7, MDA-MB-231 .
Antibacterial Activity
These compounds have also shown antibacterial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have shown promise in this area .
Anti-inflammatory and Analgesic Activity
Quinazolinones have demonstrated anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs in these areas .
Antifungal Activity
Quinazolinones have also been found to exhibit antifungal properties . This broad spectrum of biological activities makes them a promising class of compounds for drug discovery .
Anticonvulsant Activity
Quinazolinones have shown potential as anticonvulsants . This suggests they could be used in the treatment of conditions such as epilepsy .
Anti-Parkinsonism Activity
Quinazolinones have shown potential in the treatment of Parkinson’s disease . This opens up new possibilities for the development of drugs for neurodegenerative disorders .
Dual Sensing of Zinc (ii) and PPi in Aqueous Medium
A hexa-quinoline based C3-symmetric chemosensor for dual sensing of zinc (ii) and PPi in an aqueous medium has been developed . This “OFF-ON-OFF” emission induced by chelation could have potential applications in analytical chemistry .
作用机制
Target of Action
3-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H8ClN·HCl
Mode of Action
The exact mode of action of 3-(Chloromethyl)quinoline hydrochloride is not clearly defined in the available literature. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. These activities are often attributed to their ability to intercalate with DNA and disrupt essential biological processes .
Biochemical Pathways
For instance, some quinolines can inhibit DNA synthesis, disrupt cell division, and induce apoptosis in cancer cells .
Result of Action
Quinoline derivatives are known to exert various biological effects, including antimicrobial, antimalarial, and anticancer activities .
安全和危害
未来方向
Quinolines have a wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . Therefore, future research may focus on these areas.
属性
IUPAC Name |
3-(chloromethyl)quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDLNZHGOGVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)quinoline hydrochloride | |
CAS RN |
21863-56-9 | |
| Record name | 3-(chloromethyl)quinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




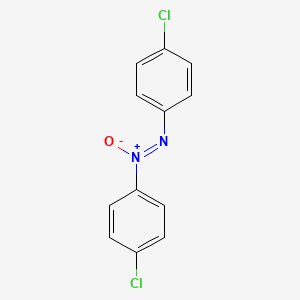
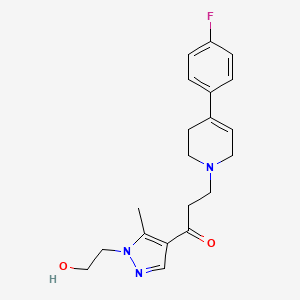
![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)
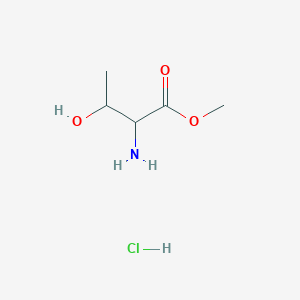
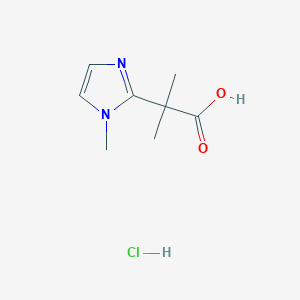
![2-[4-(Aminomethyl)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B3421466.png)

